

4-(4-Aminophenyl)morpholin-3-one literature review

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)morpholin-3-one

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An In-depth Technical Guide on **4-(4-Aminophenyl)morpholin-3-one**

Introduction

4-(4-Aminophenyl)morpholin-3-one, with CAS Number 438056-69-0, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a central precursor for the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa (FXa) inhibitor.[1][3][4] Marketed under the trade name Xarelto, Rivaroxaban is widely prescribed for the prevention and treatment of various thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[3] The efficiency of Rivaroxaban's industrial production is highly dependent on the optimized synthesis of this key intermediate.[5] This document provides a comprehensive review of the synthesis, properties, and application of **4-(4-aminophenyl)morpholin-3-one**.

Physicochemical Properties

4-(4-Aminophenyl)morpholin-3-one is typically a white to off-white solid powder.[4][6] Its fundamental chemical and physical properties are summarized in the table below.

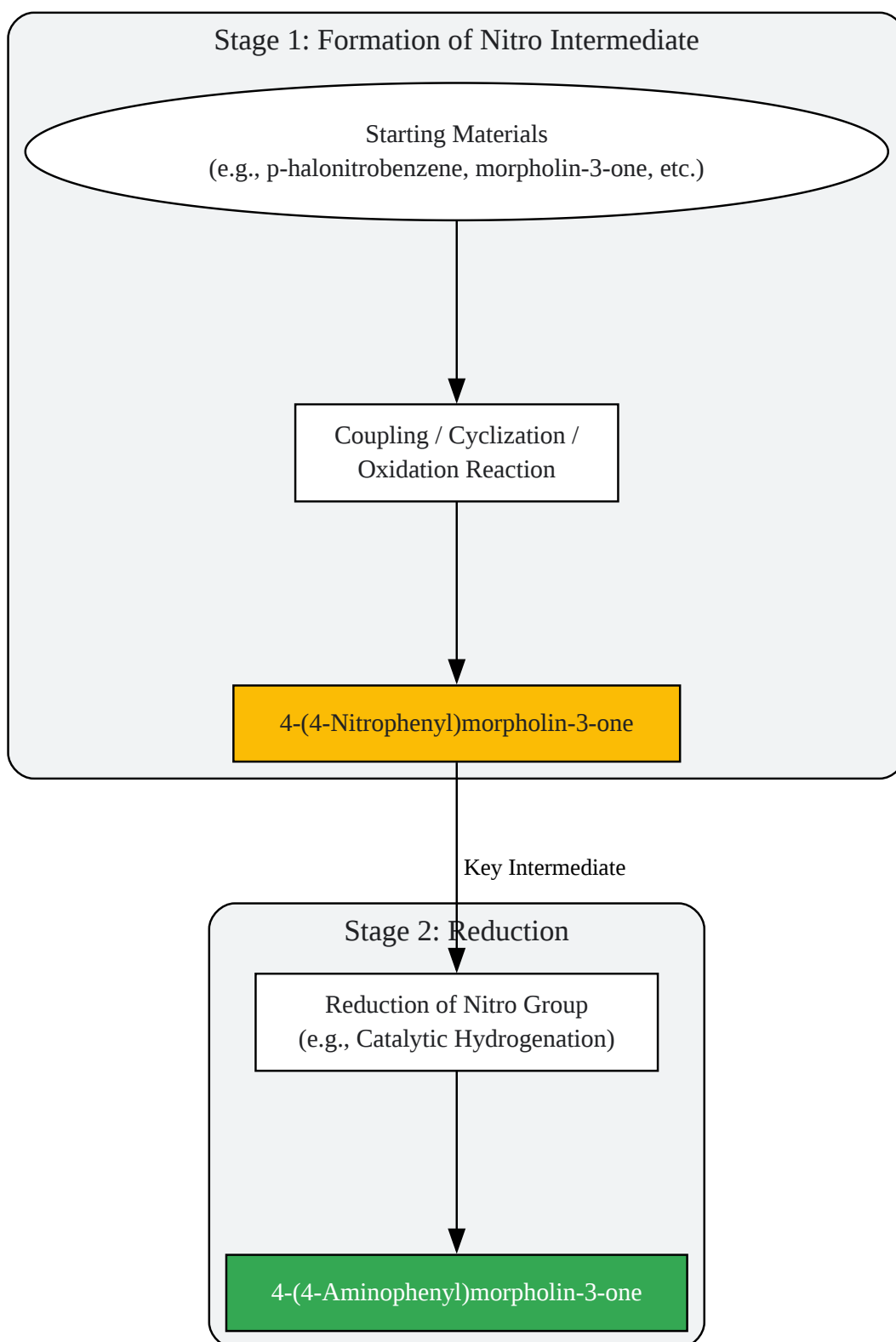
Property	Value	Reference
CAS Number	438056-69-0	[1][2]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	[1][2][4]
Molecular Weight	192.21 g/mol	[2][7]
IUPAC Name	4-(4-aminophenyl)morpholin-3-one	[2]
Synonyms	4-(3-Oxomorpholino)aniline, 4-(4-Aminophenyl)-3-morpholinone	[8][9]
Appearance	White to off-white solid (powder or crystalline)	[4][6]
Melting Point	171.0 to 175.0 °C / 220°C	[4][10]
Solubility	Soluble in DMSO, ethanol; slightly soluble in water	[4]

Chemical Synthesis

The synthesis of **4-(4-aminophenyl)morpholin-3-one** is a multi-step process, with various routes developed to improve yield, safety, and commercial viability. Most synthetic pathways involve the initial preparation of an intermediate, 4-(4-nitrophenyl)morpholin-3-one, followed by the reduction of the nitro group to the final amine.

Synthetic Pathway Overview

The general logic for the synthesis involves the formation of the nitrophenyl morpholinone structure, which is then reduced. The diagram below illustrates this common two-stage approach.



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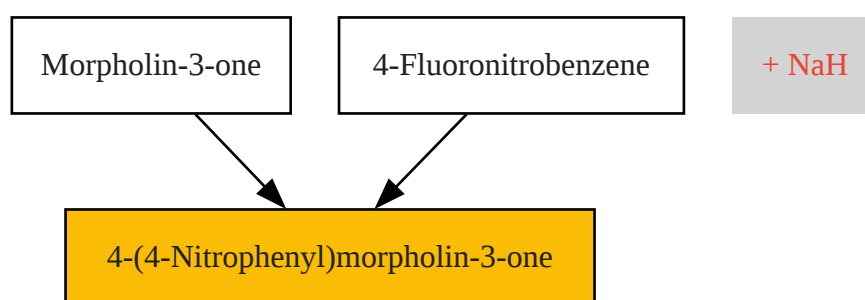
Caption: General two-stage synthetic workflow for **4-(4-aminophenyl)morpholin-3-one**.

Key Synthetic Routes and Experimental Protocols

Several distinct methods for synthesizing the 4-(4-nitrophenyl)morpholin-3-one precursor have been reported.

Route 1: From Morpholin-3-one and 4-Fluoronitrobenzene

This early method involves the reaction of morpholin-3-one with 4-fluoronitrobenzene using a strong base like sodium hydride (NaH).^[1] However, this process is often limited by low yields, reported to be as low as 17.6%.^[11]



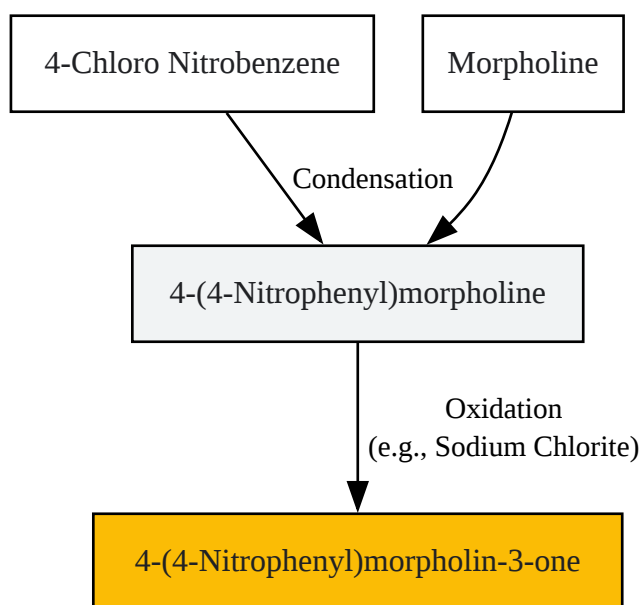
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Caption: Route 1: Synthesis from morpholin-3-one.

- Experimental Protocol: Morpholin-3-one is deprotonated with sodium hydride (NaH) and subsequently reacted with 4-fluoronitrobenzene in a suitable solvent like tetrahydrofuran (THF).^[1] The resulting 4-(4-nitrophenyl)-morpholin-3-one is then isolated.

Route 2: From 4-Chloro Nitrobenzene and Morpholine

This route involves a condensation reaction followed by an oxidation step. It is considered economically efficient as it avoids the use of the more costly morpholin-3-one starting material.^[12]



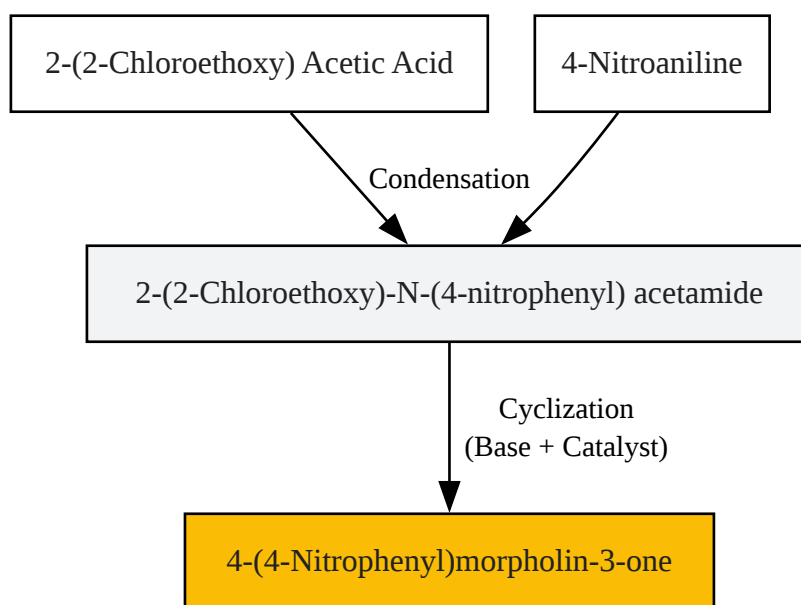
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Caption: Route 2: Synthesis via condensation and oxidation.

- Experimental Protocol: 4-chloro nitrobenzene is condensed with morpholine under neat conditions to yield 4-(4-nitrophenyl)morpholine. This intermediate is then oxidized using an inexpensive oxidant like sodium chlorite in a mixture of acetonitrile and acetic acid to produce 4-(4-nitrophenyl)morpholin-3-one.[12]

Route 3: From 2-(2-Chloroethoxy) Acetic Acid and 4-Nitroaniline

This process involves condensation to form an acetamide, which is then cyclized.[1]



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Caption: Route 3: Synthesis via acetamide formation and cyclization.

- Experimental Protocol: 2-(2-chloroethoxy) acetic acid is condensed with 4-nitro aniline in a solvent with an inorganic acid to produce 2-(2-chloroethoxy)-N-(4-nitrophenyl) acetamide. This acetamide is subsequently cyclized in the presence of a base and a catalyst to yield 4-(4-nitrophenyl) morpholine-3-one.[1]

Reduction of 4-(4-Nitrophenyl)morpholin-3-one

The final step in all major synthetic routes is the reduction of the nitro group. Catalytic hydrogenation is a common and efficient method.

- Experimental Protocol (Catalytic Hydrogenation): 4-(4-nitrophenyl)morpholin-3-one (1.57 g) and palladium on carbon (0.37 g) are added to an autoclave with absolute ethanol (20 mL). [13] The vessel is purged with hydrogen, and the reaction proceeds under hydrogen pressure (0.4 MPa) at 60°C for 3 hours. After the reaction, the palladium catalyst is removed by filtration, and the filtrate is concentrated. Recrystallization from ethanol gives the final product, 4-(4-aminophenyl)-3-morpholinone.[13]
- Alternative Protocol (Iron-Catalyzed Reduction): To a solution of 4-(4-nitrophenyl)morpholin-3-one (11.1 g) in ethanol (150 mL), anhydrous ferric chloride (1.215 g) and activated carbon

(5 g) are added. The mixture is heated to reflux, and hydrazine hydrate (15.6 g of 80% aqueous solution) is added dropwise over 1 hour to yield the final product.[12]

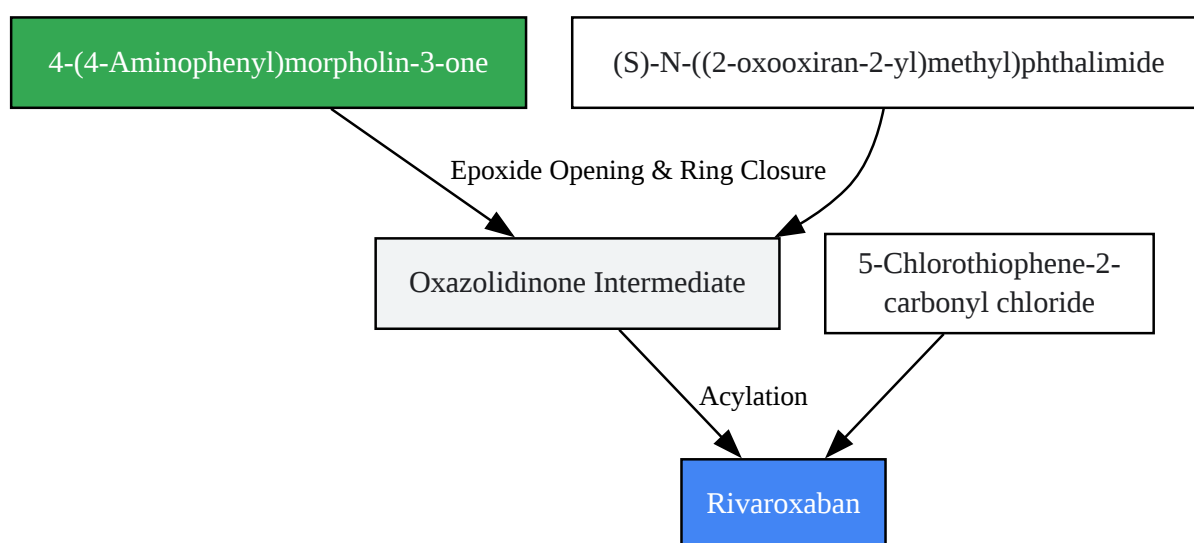
Quantitative Data on Synthesis

Synthetic Step/Route	Reagents/Catalyst	Yield	Purity	Reference
Overall Process (Route 3)	-	40-55%	>99.5% (HPLC)	[1]
Reduction (Hydrogenation)	Pd/C, H ₂	97.8%	-	[13]
Reduction (Iron-Catalyzed)	FeCl ₃ , Hydrazine Hydrate	86%	98% (HPLC)	[12]

Application in Rivaroxaban Synthesis

4-(4-Aminophenyl)morpholin-3-one is the nucleophilic component that forms the core structure of Rivaroxaban. The synthesis involves reacting it with an epoxide, followed by cyclization to form the oxazolidinone ring and subsequent acylation.

Rivaroxaban Synthesis Workflow

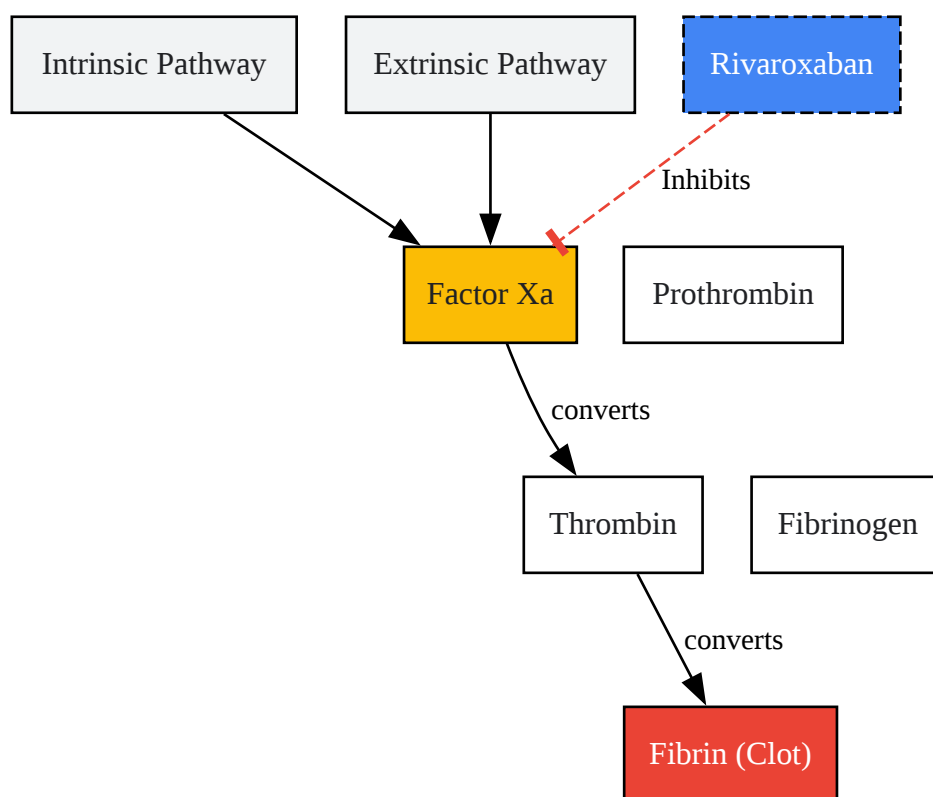


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Caption: Role of the intermediate in the final steps of Rivaroxaban synthesis.

Mechanism of Action of Rivaroxaban

Rivaroxaban functions by directly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. FXa is responsible for converting prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting FXa, Rivaroxaban effectively blocks thrombin generation and reduces the formation of clots.[3][14]



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Caption: Simplified coagulation cascade showing the inhibitory action of Rivaroxaban on Factor Xa.

Conclusion

4-(4-Aminophenyl)morpholin-3-one is a non-negotiable component in the manufacturing of the anticoagulant drug Rivaroxaban.[6] While devoid of significant intrinsic biological activity itself, its chemical structure provides the essential scaffold for the final active pharmaceutical ingredient. Research has led to the development of multiple synthetic routes, each with varying

degrees of efficiency, safety, and scalability. The continued optimization of its synthesis is critical for ensuring a stable and cost-effective supply chain for Rivaroxaban, a medication vital for the management of thromboembolic disorders worldwide.

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